molecular formula C18H17N3OS2 B3492760 N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide

Cat. No.: B3492760
M. Wt: 355.5 g/mol
InChI Key: OCNUUYYFLNUPCD-UHFFFAOYSA-N
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Description

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide is a compound belonging to the class of thiadiazine derivatives Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form the intermediate 4-methylphenyl-1,3,4-thiadiazine. This intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, alkoxides; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiadiazine ring play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Uniqueness

N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both thiadiazine and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-7-9-14(10-8-13)16-11-24-18(21-20-16)19-17(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNUUYYFLNUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide
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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide
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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide
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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide
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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide
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N-[5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-YL]-2-(phenylsulfanyl)acetamide

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